N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2S/c20-19(21,22)13-4-1-5-14-16(13)25-18(30-14)26-10-12(11-26)17(29)23-7-3-9-27-15(28)6-2-8-24-27/h1-2,4-6,8,12H,3,7,9-11H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPRPBDBVZUSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCCCN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a pyridazine ring, a benzo[d]thiazole moiety, and an azetidine structure. Its molecular formula is C18H19F3N4O2S, with a molecular weight of approximately 396.43 g/mol. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity and potentially improving pharmacokinetic properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Phosphodiesterase (PDE) : Preliminary studies suggest that the compound may act as a selective inhibitor of phosphodiesterase 4 (PDE4), which is implicated in inflammatory processes. PDE4 inhibitors are known to be effective in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Interference with Cell Signaling Pathways : The compound may engage in interactions with various receptors or enzymes involved in cellular signaling, influencing processes such as cell proliferation and apoptosis .
Biological Activities
The biological activities of the compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential of this compound:
- PDE4 Inhibition : A study found that compounds with similar structural motifs exhibited significant PDE4 inhibitory activity, leading to reduced inflammatory markers in animal models .
- Cancer Cell Line Studies : Research indicated that derivatives of pyridazine could induce apoptosis in various cancer cell lines, suggesting that modifications in structure could enhance this effect .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds demonstrated improved absorption and distribution profiles when trifluoromethyl groups were present, hinting at similar benefits for this compound .
Scientific Research Applications
Medicinal Chemistry
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide has shown promise in medicinal chemistry due to its potential as a drug candidate. Its structure suggests possible interactions with biological targets such as enzymes and receptors.
Biological Activity :
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer properties : Compounds derived from pyridazine and thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory effects : Certain derivatives have shown efficacy in reducing inflammation through mechanisms such as inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Anticancer Studies : A study on pyridazine derivatives demonstrated significant growth inhibition against various cancer cell lines, suggesting a pathway for developing anticancer agents .
- Biochemical Probes : Research indicates that similar compounds can serve as biochemical probes for studying specific molecular pathways, enhancing our understanding of disease mechanisms .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in material science:
- Polymer Development : The unique chemical structure allows for the incorporation into polymers, potentially leading to materials with enhanced thermal stability or specific electrical properties.
- Coating Technologies : The trifluoromethyl group may impart desirable properties such as hydrophobicity and chemical resistance to coatings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Comparison
Key Observations :
- The trifluoromethyl group in the target compound likely enhances electrophilicity compared to the nitro groups in 3i/3j, impacting reactivity and target binding.
- Azetidine rings (target) vs. thiazolidine rings (4a–j): Azetidine’s smaller ring size may reduce conformational flexibility but improve metabolic stability .
Spectroscopic and Physical Properties
Analysis :
- The absence of reported data for the target compound highlights gaps in publicly available literature.
- Similar IR stretches (C=O) across compounds suggest conserved carboxamide functionalities .
Pharmacological Potential
While the target compound’s biological activity remains uncharacterized in the reviewed evidence, analogues like 3i/3j and 4a–j exhibit:
- Nitroindazole derivatives (3i/3j): Potential antiproliferative or antimicrobial activity due to nitro group redox properties.
- Thiazolidine derivatives (4a–j): Known for anti-inflammatory and enzyme inhibitory roles (e.g., COX-2 inhibition). The trifluoromethyl group in the target compound may confer resistance to oxidative metabolism, extending half-life in vivo compared to nitro-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
